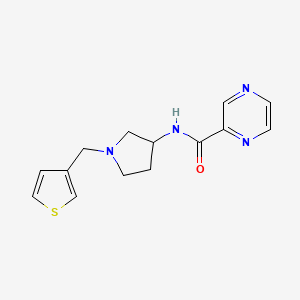

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

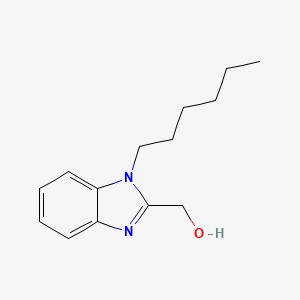

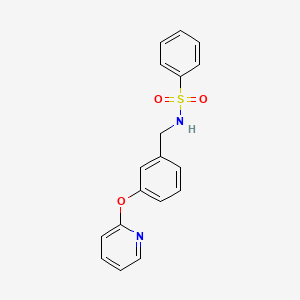

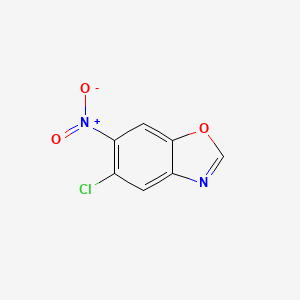

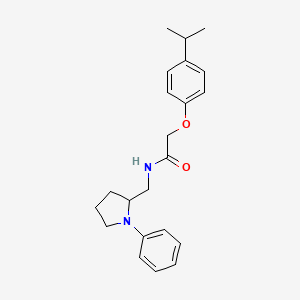

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrazine-2-carboxamide group and a thiophen-3-ylmethyl group. The pyrrolidine ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Stabilization of Metal Complexes

Research indicates that pyrazine-amide-thioether ligands are significant in stabilizing metal complexes. Singh and Mukherjee (2005) found that these ligands, when deprotonated, can stabilize nickel and copper complexes in various oxidation states, highlighting their importance in the coordination chemistry and potential applications in catalysis and material science (Singh & Mukherjee, 2005).

Synthetic Methodologies

Meghdadi et al. (2012) developed an improved method for synthesizing carboxamide ligands containing thioether donor sites using ionic liquids, which offered benefits in terms of reaction efficiency and environmental friendliness. This methodology could be essential for producing ligands for various scientific applications, including materials science and drug discovery (Meghdadi, Mirkhani, & Ford, 2012).

Coordination Behavior and Cytotoxicity

Omondi et al. (2021) explored the coordination behavior of carboxamide palladium(II) complexes, examining their interactions with DNA and proteins, as well as their cytotoxicity against cancer cell lines. These findings suggest the potential of such compounds in medicinal chemistry, particularly in designing new anticancer agents (Omondi et al., 2021).

Iron Complexes with Hexadentate Ligands

Singh and Mukherjee (2005) also worked on iron complexes with hexadentate ligands, demonstrating the strong coordination of pyrazine-amide-thioether ligands with iron, which could have implications for developing iron-based catalysts or materials (Singh & Mukherjee, 2005).

Mercury Complexes with Thiosemicarbazone

Abram et al. (2006) investigated the interaction of mercury with pyridine and pyrazine-carboxamide thiosemicarbazones, revealing insights into the coordination chemistry of mercury. Such studies are valuable for understanding mercury's environmental impact and potential applications in sensing and remediation (Abram et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds such as pyrazinamide have been used as antitubercular agents, suggesting that this compound may also target mycobacterium tuberculosis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway in mycobacterium tuberculosis .

Result of Action

If it acts similarly to pyrazinamide, it could potentially inhibit the growth and replication of mycobacterium tuberculosis .

Zukünftige Richtungen

The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide” and similar compounds could be further explored for their potential in drug discovery.

Eigenschaften

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRGEUWXKYIEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2994157.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2994161.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)